Mirabegron-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 223673-61-8 (unlabelled)

Scientific Research Applications

Metabolic and Cardiovascular Effects

Mirabegron, a β3-adrenergic receptor agonist, has been extensively studied for its impact on various metabolic and cardiovascular parameters. Research has shown that chronic mirabegron treatment can enhance brown adipose tissue (BAT) metabolic activity, leading to increased whole-body resting energy expenditure without significant changes in body weight or composition. This treatment also elevates beneficial lipoprotein biomarkers like high-density lipoprotein (HDL) and ApoA1, as well as total bile acids. Additionally, mirabegron therapy is associated with improved insulin sensitivity, glucose effectiveness, and insulin secretion, indicating potential benefits for metabolic diseases (O'Mara et al., 2020).

Glucose Homeostasis

In obese, insulin-resistant humans, mirabegron treatment has been found to improve oral glucose tolerance, reduce hemoglobin A1c, and enhance insulin sensitivity and β-cell function. Mirabegron's action in subcutaneous white adipose tissue (SC WAT) stimulates lipolysis, reduces fibrotic gene expression, and increases alternatively activated macrophages. These effects on SC WAT beiging are associated with improved β-cell function and reduced adipose tissue dysfunction, which, in turn, enhances muscle oxidative capacity (Finlin et al., 2020).

Pharmacokinetics and Metabolism

Studies have also focused on the pharmacokinetic properties of mirabegron. For example, research indicates that mirabegron plasma concentrations peak at about 3 to 5 hours post-administration and decline multiexponentially. The steady state is usually achieved within 7 days of once-daily administration, with an accumulation ratio of approximately 2. The metabolic profile and effects of age and sex on mirabegron exposure have been explored in detail, providing crucial insights into its absorption and distribution patterns (Krauwinkel et al., 2012).

properties

Product Name |

Mirabegron-d8 |

|---|---|

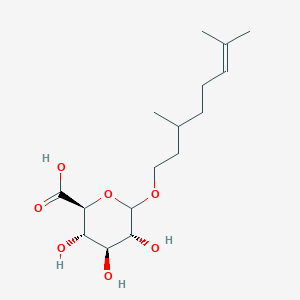

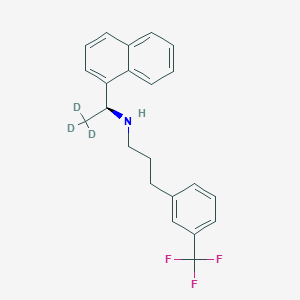

Molecular Formula |

C21H16D8N4O2S |

Molecular Weight |

404.555 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.